molecular formula C24H26N2O3S B2607233 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide CAS No. 694517-05-0

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide

Cat. No. B2607233
M. Wt: 422.54
InChI Key: AHEBMWPPIOTQOC-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
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Scientific Research Applications

Oxidation of Sulfur Compounds by Photocatalysis

The study on the oxidation of sulfur compounds by photocatalysis or photosensitization explores the use of aromatic photosensitizers, including carbazole derivatives, for the efficient degradation of reduced sulfur compounds, demonstrating their potential in environmental remediation and industrial applications. The research highlights the advantages of using carbazole-based photosensitizers over conventional TiO2-based materials due to the different oxidation products obtained, suggesting a unique pathway involving singlet oxygen addition, which leads to sulfoxide and sulfone formation (Cantau et al., 2007).

Development of Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials have emerged as promising platforms for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. The review article on BODIPY-based organic semiconductors outlines the significance of structural design and synthesis in achieving improved performance in OLED devices, indicating the role of carbazole derivatives in the advancement of 'metal-free' infrared emitters for optoelectronic applications (Squeo & Pasini, 2020).

Syntheses and Antioxidant Activities of Carbazole Alkaloids

The synthesis and evaluation of antioxidant activities of carbazole alkaloids and related compounds are crucial in the search for novel antioxidants. The review discusses the key synthetic steps for constructing highly substituted carbazole rings and evaluates the antioxidant potential of these compounds, suggesting that the phenolic carbazole core plays a significant role in antioxidant activity. This research contributes to the design and development of new antioxidants based on carbazole structures (Hieda, 2017).

properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2,4-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-17-12-13-22(18(2)14-17)26(30(3,28)29)16-19(27)15-25-23-10-6-4-8-20(23)21-9-5-7-11-24(21)25/h4-14,19,27H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBMWPPIOTQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide

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